CL097

Immunology TLR7 Agonism Potency

CL097 delivers unmatched TLR7-biased agonism: functional NF-κB activation at 0.1 µM (TLR7) versus 4 µM (TLR8)—a 40-fold selectivity window unavailable with balanced agonists like R848. Its hydrochloride salt ensures superior aqueous solubility for high-concentration cell culture workflows. Validated in pDC activation studies outperforming Imiquimod and CpG, and in neutrophil NADPH oxidase priming via p47phox/Pin1 pathways. Proven in oral COVID-19 vaccine formulations (GPs:CL097) and chronic HBV adjuvant models. Choose CL097 for reproducible, pathway-specific innate immunity research.

Molecular Formula C13H14N4O
Molecular Weight 242.28 g/mol
Cat. No. B10830005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL097
Molecular FormulaC13H14N4O
Molecular Weight242.28 g/mol
Structural Identifiers
SMILESCCOCC1=NC2=C(N1)C(=NC3=CC=CC=C32)N
InChIInChI=1S/C13H14N4O/c1-2-18-7-10-16-11-8-5-3-4-6-9(8)15-13(14)12(11)17-10/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17)
InChIKeyDEVCLHVFELRPIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CL097 TLR7/8 Agonist: Product Profile, Potency Data & Procurement Guide


CL097, a highly water-soluble derivative of the imidazoquinoline compound R848 (Resiquimod) [1], is a synthetic small molecule that functions as a dual agonist of Toll-like receptors 7 and 8 (TLR7/TLR8). It is chemically defined as 2-(ethoxymethyl)-3H-imidazo[4,5-c]quinolin-4-amine (or its hydrochloride salt, CAS 1026249-18-2) [2]. As a potent immunomodulator, CL097 activates NF-κB and IRF pathways in human and murine immune cells, leading to the robust induction of pro-inflammatory cytokines and type I interferons, which makes it a key tool in innate immunity research .

Why CL097 Cannot Be Substituted: Differentiated TLR7/8 Selectivity & Solubility vs. R848 Analogs


Generic substitution among imidazoquinoline-based TLR7/8 agonists is scientifically unsound due to significant variations in receptor selectivity, potency, and physicochemical properties. For instance, while R848 acts as a balanced dual agonist, CL097 exhibits a distinct preferential activity for human TLR7 (hTLR7) over hTLR8 [1]. This divergent selectivity profile dictates unique downstream signaling cascades and cytokine profiles compared to its analogs. Furthermore, CL097's enhanced aqueous solubility, attributed to its hydrochloride salt form, facilitates higher concentration working solutions in cell culture, a critical technical advantage not shared by less soluble derivatives . These fundamental differences in target engagement and handling preclude simple interchangeability and necessitate evidence-based selection.

Quantitative Differentiation Guide: CL097 vs. CL075, R848, Imiquimod, Gardiquimod


TLR7 vs. TLR8 Selectivity and Potency: CL097 Demonstrates Superior hTLR7 Agonism Over CL075 and Gardiquimod

CL097 is a more potent agonist of human TLR7 (hTLR7) compared to the closely related analog CL075, as well as the selective TLR7 agonists Gardiquimod™, Imiquimod, and CL264 [1]. Conversely, CL097 is a less potent hTLR8 agonist than CL075 and the specific TLR8 agonist TL8-506 [1]. This preferential activity is reflected in its ability to induce NF-κB activation in reporter cell lines; CL097 induces NF-κB activation at 0.1 µM in TLR7-transfected HEK293 cells, a significantly lower concentration than the 4 µM required for activation in TLR8-transfected cells [2].

Immunology TLR7 Agonism Potency

Functional pDC Activation: CL097 Elicits a Stronger Response Than Imiquimod or CpG ODN

In a direct comparative study examining plasmacytoid dendritic cell (pDC) activation, treatment with TLR7/8 ligands, especially CL097, induced stronger responses than the TLR7 ligand Imiquimod (IMQ) or the TLR9 ligand CpG [1]. While the study notes that TLR7, TLR7/8, and TLR9 ligands similarly modulated cytokine release and phenotypic marker expression, CL097 stood out for its superior efficacy in inducing these responses [1].

Dendritic Cell Biology Immuno-oncology pDC

NADPH Oxidase Priming: CL097 Synergistically Enhances fMLF-Stimulated ROS Production

CL097, but not all TLR agonists, demonstrates a unique ability to prime the NADPH oxidase system. In human neutrophils, pre-treatment with CL097 leads to a significant increase in N-formyl-methionyl-leucyl-phenylalanine (fMLF)-stimulated reactive oxygen species (ROS) production [1]. This priming effect is mechanistically linked to CL097's induction of p47phox phosphorylation at specific sites and the involvement of the proline isomerase Pin1 [1]. This functional outcome is a specific quantitative readout not universally shared by other TLR ligands.

Neutrophil Biology Innate Immunity ROS

In Vivo Adjuvanticity: CL097-Conjugated Antigen Reverses Immune Tolerance in HBV Transgenic Mice

In a preclinical model of chronic hepatitis B, immunization with CL097-conjugated hepatitis B viral antigens (HBV-Ag) successfully reversed immune tolerance in HBV transgenic mice and induced robust antigen-specific immune responses [1]. The study concluded that TLR7/8 agonists like CL097 are potent adjuvants for inducing antigen-specific Th1 responses in an immune-tolerant state, a crucial functional milestone for therapeutic vaccines [1].

Vaccinology Adjuvant HBV

Where CL097 Delivers: Evidence-Backed Scenarios for pDC Activation, Vaccine Adjuvant Design & Neutrophil Studies


Studying Plasmacytoid Dendritic Cell (pDC) Biology and Anti-Tumor Immunity

Based on its demonstrated superior activation of pDCs compared to Imiquimod or CpG [1], CL097 is the ligand of choice for in vitro and in vivo experiments where robust pDC activation and subsequent Type I interferon production are required. This is particularly relevant for mechanistic studies in immuno-oncology and the development of pDC-targeted cancer immunotherapies [1].

Developing Novel Vaccine Adjuvants, Especially for Mucosal or Therapeutic Vaccines

Given its proven ability to reverse immune tolerance and induce potent Th1 responses as a conjugate adjuvant in a chronic HBV model [2], CL097 should be prioritized in adjuvant screening and formulation studies. Its application in an oral COVID-19 vaccine formulation (GPs:CL097) further validates its utility in generating robust mucosal and systemic immunity [3].

Investigating TLR7-Specific Signaling Pathways with Reduced TLR8 Interference

For researchers seeking to dissect TLR7-specific signaling pathways (e.g., NF-κB and IRF activation) without strong concomitant TLR8 activation, CL097 offers a distinct advantage. Its functional activation of NF-κB at 0.1 µM in TLR7-expressing cells versus 4 µM in TLR8-expressing cells [4] provides an experimental window to attribute effects more confidently to TLR7 engagement compared to more balanced dual agonists like R848 [5].

Elucidating Neutrophil NADPH Oxidase Priming and ROS Production

The unique and well-characterized ability of CL097 to prime the neutrophil NADPH oxidase system for enhanced ROS production upon fMLF stimulation makes it an essential reagent for immunologists studying neutrophil function and inflammatory signaling [6]. This specific priming activity is a key functional assay for dissecting the roles of p47phox and Pin1 in this pathway [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for CL097

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.